molecular formula C9H11BrO3 B14865662 3-Bromo-5-ethoxy-4-methoxyphenol

3-Bromo-5-ethoxy-4-methoxyphenol

Cat. No.: B14865662
M. Wt: 247.09 g/mol
InChI Key: UWWWJJKUKGKWOY-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-methoxyphenol is a phenolic derivative featuring a bromine atom at position 3, an ethoxy group at position 5, and a methoxy group at position 4 on the aromatic ring. Its molecular formula is C₉H₁₁BrO₃, with a molecular weight of 265.09 g/mol. The phenolic hydroxyl group at position 1 enhances its acidity compared to non-phenolic analogs, while the ether groups contribute to lipophilicity.

Properties

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

3-bromo-5-ethoxy-4-methoxyphenol

InChI

InChI=1S/C9H11BrO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3

InChI Key

UWWWJJKUKGKWOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)O)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 5-ethoxy-4-methoxyphenol. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-methoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-ethoxy-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-methoxyphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further affecting molecular interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key differences between 3-bromo-5-ethoxy-4-methoxyphenol and its structural analogs:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
This compound (Target) Br (3), OCH₂CH₃ (5), OCH₃ (4) Phenol, Ethers High acidity, potential intermediate for cross-coupling reactions N/A
4-Bromo-5-(chloromethyl)-2-methoxyphenol Br (4), ClCH₂ (5), OCH₃ (2) Phenol, Chloromethyl Reactive chloromethyl group for nucleophilic substitution
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol Br (3), OCH₂CH₃ (4), OCH₃ (5), CH₂OH Benzyl alcohol, Ethers Hydroxymethyl group enables oxidation to carboxylic acid derivatives
3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one 2-Bromoethoxy, 4-bromophenyl Furanone, Bromoether Crystallography studies; halogenated heterocycle
B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid Br (3), OCH₂CH₃ (2), CH₃ (5) Boronic acid, Ether Suzuki-Miyaura cross-coupling applications

Research Findings and Trends

  • Crystallographic Studies : Compounds like 3-(2-bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one () are characterized via X-ray crystallography to confirm halogen bonding patterns, a method applicable to the target compound .
  • Spectroscopic Characterization : Microanalytical and spectral data (e.g., IR, NMR) used for ’s benzyl alcohol analog could be adapted for the target compound to resolve substituent positioning.

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